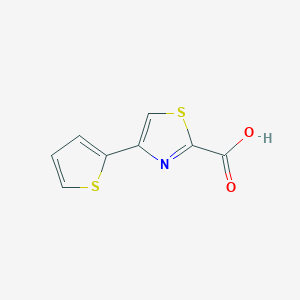
4-(Thiophen-2-yl)thiazole-2-carboxylic acid
Übersicht
Beschreibung
4-(Thiophen-2-yl)thiazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the thiophenyl group suggests that this compound may exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, a method for synthesizing related compounds involves heterocyclizations, such as the formation of a pyrone fragment followed by the construction of the thiazole cycle through bromination and interaction with thioamides . Another approach to synthesizing thiazole derivatives includes cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These methods highlight the versatility and complexity of synthesizing thiazole-based compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be studied using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) calculations can be used to investigate the stability, molecular properties, and vibrational spectra of thiazole compounds . Such studies can provide insights into the electronic structure, hydrogen bonding, and solvent effects on these molecules.
Chemical Reactions Analysis
Thiazole compounds can undergo a variety of chemical reactions. For instance, thiazolidine derivatives can dissociate to liberate L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis . Additionally, thiazole derivatives can react with nucleophiles to form different products, such as N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nature of the nucleophile . These reactions demonstrate the reactivity and potential applications of thiazole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For example, the presence of substituents on the thiazole ring can affect the compound's acidity, basicity, and solubility. The electronic structure, as revealed by DFT studies, can provide information on the compound's reactivity and interaction with other molecules . Additionally, the synthesis of thiazole derivatives with specific substituents can lead to compounds with significant anti-inflammatory and antimicrobial activities , indicating the potential for pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Performance Enhancement
One notable application of derivatives of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid is in the field of dye-sensitized solar cells (DSSCs). A study by Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge into diethylamino coumarin, synthesizing novel coumarin sensitizers. These sensitizers demonstrated superior light-harvesting capabilities and photovoltaic performance, particularly the 7-diethylamino coumarin dye with a 2-(thiophen-2-yl)thiazole bridge, which showed a significant increase in photoelectric conversion efficiency under simulated irradiation. This finding underscores the potential of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid derivatives in improving the efficiency of solar energy conversion technologies (Han et al., 2015).
Corrosion Inhibition
Another critical application is in corrosion inhibition. Chaitra et al. (2016) synthesized three new thiazole-based pyridine derivatives and investigated their efficiency as corrosion inhibitors on mild steel in acidic conditions. The study found that these compounds significantly inhibited corrosion, acting as both anodic and cathodic inhibitors. This property is particularly valuable for the protection of metal surfaces in industrial applications, highlighting the versatility of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid derivatives in materials science (Chaitra et al., 2016).
Electrochromic Materials
Furthermore, derivatives of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid have been explored for their potential in electrochromic applications. Akpinar et al. (2013) synthesized thiazolo[5,4-d]thiazole-containing copolymers with altered donor groups, demonstrating multichromic properties and low band-gap values. These materials show promise for use in electrochromic devices, offering a new avenue for the development of advanced display technologies (Akpinar et al., 2013).
Antimicrobial and Antioxidant Activities
In the realm of biologically active compounds, Shahana and Yardily (2020) synthesized novel compounds featuring the thiophene and thiazole moieties, which exhibited significant antibacterial activity. The study utilized computational methods to analyze the compounds' structures and predict their biological activities, indicating the potential of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid derivatives in developing new antimicrobial agents (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
4-thiophen-2-yl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)7-9-5(4-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPZXZBRLUDDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610560 | |
| Record name | 4-(Thiophen-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)thiazole-2-carboxylic acid | |
CAS RN |
847956-14-3 | |
| Record name | 4-(Thiophen-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















